N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole ring substituted with a furan-2-yl group at position 5, a methyl group at position 4, and a sulfanyl-linked acetamide moiety. This compound belongs to a class of molecules studied for their biological activities, including anti-inflammatory and anti-exudative effects, as seen in structurally related analogs . Its synthesis likely involves alkylation of α-chloroacetamides with triazole-thione precursors under basic conditions, a method employed for similar derivatives .
Properties
Molecular Formula |
C18H20N4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H20N4O2S/c1-4-13-8-5-7-12(2)16(13)19-15(23)11-25-18-21-20-17(22(18)3)14-9-6-10-24-14/h5-10H,4,11H2,1-3H3,(H,19,23) |
InChI Key |
MKLUZPZUOHJCJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CO3)C |
Origin of Product |
United States |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological properties, including data tables and notable case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFNOS
- CAS Number : 848928-83-6
This compound features a triazole ring, which is known for its diverse pharmacological activities. The presence of a furan moiety further enhances its potential bioactivity.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess broad-spectrum antibacterial and antifungal activities. In particular, studies have shown that triazole-containing compounds can inhibit the growth of various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Candida albicans | Significant antifungal activity | |
| Escherichia coli | Moderate inhibition |
The specific compound has not been extensively studied in isolation; however, its structural analogs suggest a promising antimicrobial profile.
Anticancer Potential
The anticancer activity of triazole derivatives has also been documented. Compounds with similar structures have shown effectiveness against various cancer cell lines due to their ability to inhibit key enzymes involved in cancer progression. For example:
- Inhibition of Kinases : Some triazole derivatives act as inhibitors of kinases involved in tumor growth and metastasis.
A notable study highlighted the anticancer properties of 1,2,4-triazole derivatives against human breast cancer cells, demonstrating significant cytotoxicity at micromolar concentrations.
Case Studies
- Case Study on Antifungal Activity : A study evaluated the antifungal efficacy of several triazole derivatives against clinical isolates of Candida. The results indicated that compounds similar to this compound exhibited inhibition zones ranging from 15 mm to 25 mm at concentrations of 50 μg/mL, suggesting potent antifungal activity.
- Case Study on Cytotoxicity : In a cytotoxicity assay against various cancer cell lines (e.g., MCF-7 for breast cancer), similar triazole compounds demonstrated IC values in the low micromolar range. This suggests that the target compound may also possess significant anticancer activity.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The triazole ring can interact with enzymes critical for cell division and metabolism.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt fungal cell membranes, leading to cell death.
- Apoptosis Induction : Some studies suggest that triazole derivatives may induce apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamides
Key Observations :
- Triazole vs. Simple Acetamide Cores : The target compound’s 1,2,4-triazole ring may enhance binding to biological targets compared to simpler acetamides (e.g., ’s †), which lack heteroaromatic systems .
- N-Aryl Group : The 2-ethyl-6-methylphenyl group increases steric bulk compared to smaller aryl groups (e.g., 4-chloro-2-nitrophenyl in ), likely improving lipophilicity and bioavailability .
Physicochemical and Crystallographic Properties
- Intermolecular Interactions : highlights hydrogen bonding (e.g., C–H⋯O) in N-aryl acetamides, which stabilize crystal packing . The target compound’s furan and triazole groups may facilitate similar interactions, though its methyl/ethyl substituents could reduce polarity compared to nitro-containing analogs.
- Solubility : The lipophilic 2-ethyl-6-methylphenyl group likely reduces aqueous solubility relative to polar derivatives (e.g., ’s nitroacetamide), a critical factor for drug formulation .
Q & A
Q. Optimization strategies :
- Temperature control : Maintaining 60–80°C during triazole formation minimizes side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Basic: Which spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Detects C=O stretching (1650–1700 cm⁻¹) and S-H/N-H bonds (2500–3300 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Basic: What initial biological activities have been reported, and how are assays designed?
Answer:
Q. Assay design considerations :
- Dose-response curves (5–100 μM) and triplicate measurements ensure reproducibility .
- Negative controls (solvent-only) account for background interference .
Advanced: How can computational methods predict reactivity and biological interactions?
Answer:
- Density Functional Theory (DFT) :
- Molecular docking :
Q. Validation :
- Overlay docking poses with X-ray crystallography data (if available) .
- Molecular dynamics simulations (100 ns) assess complex stability .
Advanced: How to resolve contradictions in biological activity across analogs?
Answer:
- Structure-Activity Relationship (SAR) analysis :
- Data normalization :
Case study : Anti-exudative activity varies with phenyl substituents. Ethyl groups at position 2 improve efficacy (IC₅₀ = 12 μM) vs. methoxy (IC₅₀ = 28 μM) due to lipophilicity .
Advanced: How do substituents influence pharmacokinetics and target selectivity?
Answer:
- Pharmacokinetics :
- Lipophilicity (logP) : Measured via shake-flask method. Ethyl/methyl groups on phenyl increase logP (2.5–3.0), enhancing membrane permeability .
- Metabolic stability : Microsomal assays (e.g., rat liver microsomes) show triazole derivatives resist oxidative degradation better than thiadiazoles .
- Target selectivity :
Optimization : Introduce polar groups (e.g., -OH) to balance logP and reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
